1-(cyclopentylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol
Description
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Properties
IUPAC Name |
1-(cyclopentylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O/c1-21-16-17-27-26(18-21)28(22-10-4-2-5-11-22)29(23-12-6-3-7-13-23)31(27)20-25(32)19-30-24-14-8-9-15-24/h2-7,10-13,16-18,24-25,30,32H,8-9,14-15,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNADUILVGVYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5CCCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(cyclopentylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentylamine moiety attached to a propanol backbone, with a diphenylindole substituent that contributes to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of cell proliferation : The compound has shown potential in inhibiting the growth of cancer cells through apoptosis and cell cycle arrest.
- Modulation of signaling pathways : It may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anticancer Properties
Several studies have documented the anticancer activity of similar compounds. For instance, a study indicated that derivatives with indole structures can induce apoptosis in various cancer cell lines. The specific activity of this compound was assessed through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | Apoptosis induction |
| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |
These results suggest that the compound has significant potential as an anticancer agent.
Additional Biological Activities
Apart from its anticancer properties, the compound may also exhibit:
- Neuroprotective effects : Similar indole derivatives have been studied for their ability to protect neuronal cells against oxidative stress.
Case Studies
A notable case study involved the evaluation of a related compound in vivo. In this study, mice treated with the compound showed a marked reduction in tumor size compared to control groups. The study utilized histopathological examination to confirm the efficacy and safety profile of the compound.
Case Study Summary
| Study | Model | Outcome |
|---|---|---|
| In vivo Tumor Reduction | Mouse model | Significant tumor size reduction |
| Histopathological Analysis | Tumor tissue | Reduced cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
